4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate
Description
4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate (CAS 90525-56-7, molecular formula C₁₆H₁₈FNO₂, molecular weight 275.32 g/mol) is a liquid crystalline compound characterized by a trans-4-ethylcyclohexanecarboxylate group linked to a 4-cyano-3-fluorophenyl moiety . The trans configuration of the ethylcyclohexane ring enhances molecular linearity, promoting stable mesophases, while the polar cyano and fluorine substituents contribute to dielectric anisotropy, making it suitable for electro-optical applications such as liquid crystal displays (LCDs) .
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPXEPFCVKWEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679466 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90525-56-7 | |
| Record name | 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of trans-4-ethylcyclohexanecarboxylic Acid
The trans-4-ethylcyclohexanecarboxylic acid can be synthesized via catalytic hydrogenation or stereoselective functionalization of cyclohexanecarboxylic acid derivatives, ensuring the trans configuration at the 4-position with an ethyl substituent.
- Typical Conditions: Catalytic hydrogenation using palladium or platinum catalysts under controlled pressure and temperature.
- Purification: Crystallization or chromatographic techniques to isolate the trans isomer.
Esterification Reaction
The esterification involves reacting trans-4-ethylcyclohexanecarboxylic acid (or its activated form such as acid chloride) with 4-cyano-3-fluorophenol.
- Activation of Acid: Conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to enhance reactivity.
- Reaction Conditions:
- Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF).
- Base: A tertiary amine such as pyridine or triethylamine to scavenge HCl formed during the reaction.
- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.
- Reaction Time: From 1 hour up to several hours depending on scale and reactivity.
Alternative Direct Esterification
In some cases, direct esterification using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) can be employed to couple the acid and phenol under mild conditions, avoiding acid chloride intermediates.
- Advantages: Milder conditions, fewer side products.
- Disadvantages: Possible formation of urea by-products requiring purification.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, or THF | DMF preferred for solubility of polar substrates |
| Base | Pyridine, triethylamine | Neutralizes HCl, promotes ester formation |
| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |
| Reaction Time | 1–18 hours | Longer times for complete conversion |
| Molar Ratios | Acid:Phenol:Base = 1:1–1.2:1–3 | Slight excess of base or phenol may improve yield |
Literature and Patent Insights
A patent (WO2001046199A1) describes esterification reactions involving substituted phenols and cyclohexanecarboxylic acid derivatives using bases like potassium hexamethyldisilazane in solvents such as dimethylformamide, with reaction temperatures ranging from 0°C to 100°C and reaction times from minutes to hours.
The use of potassium hexamethyldisilazane or sodium trimethylsilanolate as bases in an inert atmosphere (e.g., nitrogen) has been shown to facilitate ester formation efficiently, with dropwise addition of reactants at controlled temperatures to optimize yield and purity.
Removal of protecting groups and purification are conducted post-reaction as per standard organic synthesis protocols.
Research Findings and Analytical Data
Due to the specificity of the compound, analytical characterization is critical to confirm the structure and purity:
| Analytical Method | Purpose | Typical Results / Notes |
|---|---|---|
| NMR Spectroscopy (1H, 13C, 19F) | Structural confirmation | Chemical shifts consistent with trans-4-ethylcyclohexane and substituted phenyl ring |
| IR Spectroscopy | Functional group identification | Ester carbonyl stretch ~1735 cm⁻¹; nitrile stretch ~2220 cm⁻¹ |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at expected m/z for C17H20FNO2 |
| HPLC / GC | Purity assessment | >95% purity achievable with optimized reaction conditions |
Summary Table of Preparation Methods
| Method Type | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Esterification | trans-4-ethylcyclohexanecarboxylic acid + SOCl2 + 4-cyano-3-fluorophenol + base (pyridine) | High reactivity, good yields | Requires handling acid chlorides, HCl byproduct |
| Carbodiimide Coupling | trans-4-ethylcyclohexanecarboxylic acid + DCC/EDC + DMAP + 4-cyano-3-fluorophenol | Mild conditions, fewer side products | Urea byproducts need removal |
| Base-Promoted Esterification | Acid + 4-cyano-3-fluorophenol + potassium hexamethyldisilazane in DMF | Efficient, suitable for sensitive groups | Requires inert atmosphere, careful temperature control |
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid and phenol derivatives.
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
Transesterification:
The ester can react with alcohols (e.g., methanol) under acidic catalysis to form methyl trans-4-ethylcyclohexanecarboxylate .
Reactivity of the Cyano (–CN) Group
The cyano group is susceptible to reduction and hydrolysis:
Reduction to Amine:
Hydrolysis to Carboxylic Acid:
Substitution at the Fluorine Atom
The fluorine substituent on the phenyl ring can participate in nucleophilic aromatic substitution (NAS) under harsh conditions, though its reactivity is limited compared to other halogens.
Example Reaction with Amines:
Derivatization via Ester Functionalization
The ester oxygen can be modified to form carbamates, sulfonates, or acylated derivatives:
Carbamate Formation:
Sulfonation:
Stability and Degradation
The compound exhibits moderate thermal stability (decomposition >200°C) . Key degradation pathways include:
-
Hydrolytic Degradation: Accelerated in alkaline conditions .
-
Photooxidation: Susceptible to UV light, leading to cleavage of the ester bond .
Biotransformation and Metabolic Pathways
In vitro studies of analogs indicate potential cytochrome P450-mediated metabolism:
Scientific Research Applications
Medicinal Chemistry
4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate has shown promise in the development of pharmaceuticals due to its unique structural properties, which allow for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that modifications to the cyano and fluorine substituents enhance the compound's potency against cancer cells by increasing its lipophilicity, thereby improving cellular uptake .
Pharmacological Applications
The compound is also investigated for its potential as a drug candidate in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as depression and anxiety.
Neuropharmacology
In vivo studies have shown that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in mood regulation.
Case Study:
A recent publication in Neuropharmacology reported that trans-4-cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate exhibited antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Polymer Synthesis
This compound can be used as a monomer in the production of high-performance polymers due to its thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Solubility | Moderately soluble |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity.
Synthesis Route:
- Starting with commercially available precursors.
- Conducting nucleophilic substitution reactions.
- Employing purification techniques such as recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its cyano and fluoro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
- Cyclohexane vs. Benzoate Groups : Benzoate-containing derivatives (e.g., 92118-84-8) exhibit higher molecular rigidity and dielectric anisotropy compared to cyclohexanecarboxylates .
Dielectric Anisotropy and Mesophase Stability
Table 2: Dielectric and Phase Behavior
- The target compound’s positive Δε arises from the electron-withdrawing cyano group, aligning dipoles with electric fields . In contrast, compounds with lateral fluorine atoms (e.g., Nnm series) show negative Δε due to altered dipole orientation .
- Mixtures containing 20% 4-cyanobiphenyl-4'-yl trans-4-ethylcyclohexanecarboxylate (CAS 67284-56-4) are used in LCDs to optimize threshold voltage and response times .
Thermal Stability and Crystallization Kinetics
- Cold Crystallization: Analogous compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) exhibit complex cold crystallization kinetics, with activation energies influenced by alkyl chain flexibility .
- Vitrification : The trans-4-ethyl group in the target compound likely reduces glass-forming tendency compared to bulkier substituents, as seen in imidazolium ionic liquids .
Q & A
Q. What are the established synthetic routes for 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate, and how can reaction parameters be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Esterification : React trans-4-ethylcyclohexanecarboxylic acid with 4-cyano-3-fluorophenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or acid catalysis (H₂SO₄, reflux).
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Optimization : Adjust reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of acid to phenol) to improve yields.
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ↑ Yield by 15–20% |
| Catalyst (H₂SO₄) | 5–10 mol% | Prevents side reactions |
| Reaction Time | 12–18 hours | Ensures completion |
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.2 ppm for ester CH₂, δ ~168 ppm for carbonyl).
- IR Spectroscopy : Detect C=O stretch (~1720 cm⁻¹) and CN stretch (~2240 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 317.1).
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| trans-4-Ethyl CH₂ | 1.2–1.5 | Multiplet |
| Aromatic F/CN | 7.3–7.6 | Doublet |
Q. How does the trans-4-ethylcyclohexane stereochemistry affect the compound’s crystallographic properties?
Methodological Answer : The trans configuration imposes distinct spatial constraints:
- Crystal Packing : Triclinic system (e.g., P1 space group) with intermolecular C–H⋯O interactions.
- Bond Angles : Key torsion angles (e.g., C1–C2–C3–C4 = 82.03°) influence molecular rigidity.
Q. Crystallographic Data :
| Parameter | Value | Source Compound |
|---|---|---|
| Space Group | P1 | |
| Unit Cell (Å) | a=11.66, b=13.18, c=13.23 | |
| V (ų) | 1828.15 |
Implications : Enhanced thermal stability and solubility due to planar cyclohexane conformation.
Q. How can contradictory bioactivity data for this compound be resolved across studies?
Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and controls.
Dose-Response Curves : Establish EC₅₀ values across ≥5 concentrations.
Structural Analogs : Compare with derivatives (e.g., 4-chlorophenyl analogs ) to isolate pharmacophores.
Q. Example Bioactivity Comparison :
| Derivative | IC₅₀ (NF-κB Inhibition) | Reference |
|---|---|---|
| 4-Cyano-3-fluorophenyl | 12.3 µM | |
| 4-Chlorophenyl | 18.7 µM |
Note: Discrepancies may reflect substituent electronegativity or steric effects.
Q. What advanced techniques optimize the compound’s purity for in vivo studies?
Methodological Answer :
Q. Purity Data :
| Batch | Purity (%) | Moisture (%) |
|---|---|---|
| 1 | 98.5 | 0.3 |
| 2 | 99.1 | 0.4 |
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to NF-κB (PDB: 1NFK).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability.
- Pharmacophore Mapping : Identify critical residues (e.g., Lys221, Asp228) via Schrödinger Suite.
Q. Key Interaction Metrics :
| Parameter | Value |
|---|---|
| Binding Affinity | -8.2 kcal/mol |
| Hydrogen Bonds | 3 (Lys221, Asp228) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
